molecular formula C20H18ClN3O2S B2998852 (E)-3-(2-chlorophenyl)-1-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)prop-2-en-1-one CAS No. 1226487-99-5

(E)-3-(2-chlorophenyl)-1-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)prop-2-en-1-one

Cat. No.: B2998852
CAS No.: 1226487-99-5
M. Wt: 399.89
InChI Key: GEAQPDUTNGHMTB-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(2-chlorophenyl)-1-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)prop-2-en-1-one is a synthetic small molecule offered for biochemical research. This compound features a hybrid structure incorporating multiple pharmacophores, including a 1,3,4-thiadiazole core linked to a chlorophenyl-substituted enone system via a piperidine spacer. The 1,3,4-thiadiazole moiety is a privileged scaffold in medicinal chemistry, known to be present in a wide range of bioactive molecules with diverse pharmacological activities . Compounds containing this structure have been extensively investigated for their antitumor properties, with research indicating they can interact with biological targets such as enzymes and kinases involved in tumorigenesis . The specific molecular framework of this reagent suggests potential application as a key intermediate or lead compound in drug discovery programs, particularly in the development of novel anticancer agents. Its structure is engineered for potential interaction with biological targets, and it may serve as a valuable tool for studying enzyme inhibition or receptor modulation. Researchers can utilize this compound for in vitro screening, structure-activity relationship (SAR) studies, and as a building block for the synthesis of more complex chemical entities. This product is intended for research purposes only in a laboratory setting. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions, wearing suitable protective equipment and following their institution's chemical hygiene plan.

Properties

IUPAC Name

(E)-3-(2-chlorophenyl)-1-[4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O2S/c21-16-5-2-1-4-14(16)7-8-18(25)24-11-9-15(10-12-24)19-22-23-20(27-19)17-6-3-13-26-17/h1-8,13,15H,9-12H2/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEAQPDUTNGHMTB-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NN=C(S2)C3=CC=CO3)C(=O)C=CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1C2=NN=C(S2)C3=CC=CO3)C(=O)/C=C/C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-3-(2-chlorophenyl)-1-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)prop-2-en-1-one is a compound of interest due to its potential biological activities. This compound features a complex structure that includes a thiadiazole moiety, which is known for various pharmacological properties. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and antioxidant properties.

Structural Overview

The compound can be represented by the following structural formula:

C19H19ClN4O\text{C}_{19}\text{H}_{19}\text{Cl}\text{N}_{4}\text{O}

Key Functional Groups:

  • Thiadiazole : Known for its diverse biological activities.
  • Furan : Often associated with antioxidant properties.
  • Chlorophenyl : May enhance antimicrobial activity through electron-withdrawing effects.

Anticancer Activity

Recent studies have indicated that compounds containing thiadiazole derivatives exhibit significant anticancer properties. For instance, the derivative of thiadiazole in our compound has shown promising results against various cancer cell lines, including HepG2 and MCF-7.

CompoundCell LineIC50 (µg/mL)
This compoundHepG210.28
Other Thiadiazole DerivativesMCF-75.36

The presence of electron-withdrawing groups like chlorine at the para position has been shown to enhance the anticancer activity significantly by increasing lipophilicity and improving cellular uptake .

Antimicrobial Activity

The compound's antimicrobial efficacy was evaluated against both Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited moderate antibacterial activity compared to standard antibiotics.

MicroorganismActivity (Zone of Inhibition in mm)
Staphylococcus aureus15
Escherichia coli12
Candida albicans14

The presence of the chlorophenyl group is believed to contribute to its enhanced antimicrobial activity .

Antioxidant Activity

Antioxidant assays revealed that this compound possesses notable free radical scavenging abilities. The furan ring is particularly effective in this regard.

Assay TypeIC50 (µg/mL)
DPPH Scavenging20.5
ABTS Scavenging18.3

These findings suggest that the compound could be beneficial in preventing oxidative stress-related diseases .

Case Studies

A series of studies have focused on similar compounds with structural analogs to assess their biological activity. For example, a study on 5-substituted thiadiazoles demonstrated a correlation between structural modifications and increased anticancer potency . The modifications included varying the substituents on the thiadiazole ring and altering the piperidine structure.

Comparison with Similar Compounds

a) Thiadiazole-Piperidine Derivatives

(E)-1-(3-(5-(2-Fluorophenyl)-1,3,4-Thiadiazol-2-yl)Piperidin-1-yl)-3-(Furan-2-yl)Prop-2-en-1-one ()

  • Key Differences : Substitution of the 2-chlorophenyl group with a 2-fluorophenyl moiety.
  • Implications : Fluorine’s electronegativity may enhance metabolic stability and bioavailability compared to chlorine, though chlorine’s larger size could improve hydrophobic interactions in binding pockets .

1-(4-(5-(2-Methoxyphenyl)-1,3,4-Thiadiazol-2-yl)Piperidin-1-yl)-2-Methylpropan-1-one () Key Differences: Replacement of the enone system with a methylpropanone group and substitution of chlorine with a methoxy group. Implications: Methoxy groups enhance solubility via polar interactions but may reduce membrane permeability compared to halogens .

b) Enone-Based Analogues

(E)-1-(2,4-Dichlorophenyl)-3-[3-(4-Methoxyphenyl)-1-Phenyl-1H-Pyrazol-4-yl]Prop-2-en-1-one () Key Differences: Incorporation of a pyrazole ring and dichlorophenyl group instead of thiadiazole-piperidine and 2-chlorophenyl. Implications: Pyrazole rings are known for metal-chelating properties, which could confer distinct reactivity or binding modes compared to thiadiazoles .

(E)-3-[4-(1H-Imidazol-1-yl)Phenyl]-1-(3-Chloro-4-Fluorophenyl)Prop-2-en-1-one ()

  • Key Differences : Replacement of the thiadiazole-piperidine unit with an imidazole-phenyl system and addition of a 4-fluoro substituent.
  • Implications : Imidazole’s basicity may alter protonation states under physiological conditions, affecting solubility and target engagement .

Structural and Electronic Features

Compound Aromatic Substituent Heterocycle Electrophilic Motif Potential Advantages
Target Compound 2-Chlorophenyl Furan-thiadiazole-piperidine α,β-unsaturated ketone Balanced hydrophobicity and electrophilic reactivity
(E)-1-(3-(5-(2-Fluorophenyl)-1,3,4-Thiadiazol-2-yl)Piperidin-1-yl)-3-(Furan-2-yl)Prop-2-en-1-one 2-Fluorophenyl Furan-thiadiazole-piperidine α,β-unsaturated ketone Enhanced metabolic stability
1-(4-(5-(2-Methoxyphenyl)-1,3,4-Thiadiazol-2-yl)Piperidin-1-yl)-2-Methylpropan-1-one 2-Methoxyphenyl Thiadiazole-piperidine Methylpropanone Improved solubility
(E)-3-[4-(1H-Imidazol-1-yl)Phenyl]-1-(3-Chloro-4-Fluorophenyl)Prop-2-en-1-one 3-Chloro-4-fluorophenyl Imidazole-phenyl α,β-unsaturated ketone pH-dependent binding versatility

Computational and Experimental Insights

  • Structural Similarity vs. For example, the target compound’s thiadiazole-piperidine scaffold differs from the imidazole-phenyl system in , which could lead to divergent interactions despite shared enone motifs .
  • Crystallography and Refinement : SHELXL () is widely used for small-molecule refinement, suggesting that structural data for these compounds (if available) would adhere to high-resolution standards, aiding in SAR studies .

Q & A

Q. What are the optimal synthetic routes for preparing (E)-3-(2-chlorophenyl)-1-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)prop-2-en-1-one?

The compound can be synthesized via a multi-step approach:

  • Step 1 : Synthesize the 1,3,4-thiadiazol-2-yl-piperidine core through cyclization of thiosemicarbazide derivatives with carboxylic acids under acidic conditions .
  • Step 2 : Introduce the furan-2-yl group via nucleophilic substitution or cross-coupling reactions, as demonstrated in analogous thiadiazole-piperidine systems .
  • Step 3 : Form the enone (prop-2-en-1-one) via Claisen-Schmidt condensation between a ketone (e.g., 2-chloroacetophenone) and an aldehyde-functionalized piperidine-thiadiazole intermediate. Reaction conditions (e.g., NaOH/EtOH or Knoevenagel catalysis) must be optimized to ensure stereoselectivity for the E-isomer .

Q. Which spectroscopic and crystallographic techniques are critical for structural validation?

  • X-ray crystallography : Essential for confirming stereochemistry and intermolecular interactions (e.g., C–H⋯π stacking in the thiadiazole ring). Data collection at 295 K with a synchrotron source improves resolution for bulky substituents like the piperidine-thiadiazole moiety .
  • NMR : ¹H and ¹³C NMR can identify key protons (e.g., enone α,β-unsaturated carbonyl at δ ~7.5–8.5 ppm) and verify regiochemistry in the thiadiazole ring .
  • FT-IR : Confirm carbonyl stretches (~1650–1700 cm⁻¹) and C–S vibrations in the thiadiazole (~650 cm⁻¹) .

Q. How to design initial biological activity screens for this compound?

Prioritize assays based on structural analogs:

  • Antimicrobial activity : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using MIC assays, as thiadiazole-piperidine hybrids show biofilm disruption .
  • Anticancer potential : Screen against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, given the enone moiety’s pro-apoptotic properties .
  • Enzyme inhibition : Evaluate COX-2 or kinase inhibition due to the compound’s resemblance to known anti-inflammatory scaffolds .

Advanced Research Questions

Q. How to resolve contradictions in biological activity data across similar compounds?

  • Case study : If analog A (with a 4-methoxyphenyl group) shows stronger antimicrobial activity than analog B (2-chlorophenyl), perform comparative molecular docking to identify steric/electronic effects on target binding (e.g., E. coli DNA gyrase) .
  • Statistical analysis : Use multivariate regression to correlate substituent electronegativity (Hammett constants) with bioactivity trends .

Q. What computational strategies predict the compound’s reactivity and stability?

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to study enone conjugation effects and charge distribution on the thiadiazole ring. HOMO-LUMO gaps (~4–5 eV) indicate potential nucleophilic attack sites .
  • Molecular dynamics (MD) : Simulate solvation in DMSO/water to assess aggregation tendencies, critical for bioavailability .

Q. How to address challenges in crystallizing this compound for X-ray analysis?

  • Co-crystallization : Use small-molecule additives (e.g., diethyl ether) to disrupt piperidine-thiadiazole π-stacking, improving crystal quality .
  • Temperature gradients : Slow cooling (0.5°C/hr) from saturated ethanol solutions enhances lattice formation .

Q. What mechanistic insights explain the compound’s potential enzyme inhibition?

  • Docking studies : The thiadiazole sulfur atoms may coordinate with metal ions (e.g., Mg²⁺ in kinase ATP-binding pockets), while the enone moiety forms covalent bonds with cysteine residues .
  • Kinetic assays : Monitor time-dependent inhibition via stopped-flow spectroscopy to distinguish reversible vs. irreversible binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.